ハフニウム;(Z)-4-ヒドロキシペント-3-エン-2-オン

説明

Hafnium(IV) acetylacetonate is a useful research compound. Its molecular formula is C20H32HfO8 and its molecular weight is 578.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality hafnium(IV) acetylacetonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about hafnium(IV) acetylacetonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

金属有機構造体(MOFs)

ハフニウムベースのMOFは、化学的、熱的、機械的安定性、および酸性などの独自の優れた特性により、実用的な用途に非常に有望であることが実証されています . これらは、膜の開発、多様な触媒反応、原子力廃棄物処理における放射線吸収、水の製造、および排水処理など、さまざまな用途で使用されています .

超合金の製造

ハフニウム化合物は、超合金の製造によく使用されます . これらの超合金は、ジェットエンジンやガスタービンなどの高温用途で一般的に使用されます。

不揮発性メモリ(NVM)デバイス

蛍石構造のHZOベースの反強誘電体は、NVMデバイスにおける潜在的な用途のために調査されてきました . これらのデバイスは、エネルギー障壁が低く、スイッチング速度が高く、位相分布が均一であるなどの利点があります .

ポリマー製造の触媒

ハフニウムアセチルアセトネートは、ポリ(ブチレンテレフタレート)の製造のための触媒として役立ちます . このポリマーは、繊維産業や電気部品の製造など、さまざまな用途があります。

ナノ粒子研究の前駆体

ハフニウムアセチルアセトネートを含む金属アセチルアセトネートは、ナノ粒子研究の前駆体として使用されてきました . それらは、ポリマー科学や触媒にも使用されてきました .

電子デバイス

ハフニウム化合物は、電子デバイスの製造に使用されています . これは、融点が高く、熱伝導率と電気伝導率が優れているなどの独自の特性によるものです。

触媒と光学

作用機序

Target of Action

Hafnium-based compounds, such as hafnium(IV) acetylacetonate, primarily target the formation of metal-organic frameworks (MOFs) . These MOFs have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability .

Mode of Action

The coordination connection of organic linkers to the metal clusters leads to the formation of MOFs, where the metal clusters and ligands are spatially entangled in a periodic manner . Hafnium tends to form inorganic compounds in the oxidation state of +4 . Halogens react with it to form hafnium tetrahalides . At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon .

Biochemical Pathways

The immense availability of tunable ligands of different lengths and functionalities gives rise to robust molecular porosity ranging from several angstroms to nanometers . This allows for the creation of a large family of MOFs, with hafnium-based MOFs demonstrating high promise for practical applications due to their unique characteristics .

Pharmacokinetics

The physical properties of hafnium, such as its high melting point and boiling point , suggest that it may have a low bioavailability due to its low solubility

Result of Action

The result of the action of hafnium-based compounds is the formation of stable MOFs with a wide range of potential applications . For example, hafnium oxide nanoparticles have been synthesized for use as computed tomography (CT) contrast agents due to their high X-ray attenuation and low cost .

Action Environment

The action of hafnium-based compounds can be influenced by environmental factors such as temperature . Higher temperatures can induce reactions with oxygen, nitrogen, carbon, boron, sulfur, and silicon . The stability of hafnium-based compounds also makes them suitable for use in a variety of environments .

生化学分析

Biochemical Properties

Hafnium-based nanomaterials have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability .

Molecular Mechanism

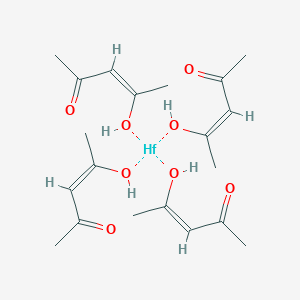

It is known that the complex has a square antiprismatic geometry with eight nearly equivalent Hf-O bonds

生物活性

Hafnium(IV) acetylacetonate (Hf(acac)₄) is a coordination compound that has garnered attention in various scientific fields, particularly in materials science and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Hf(acac)₄ has the molecular formula C₁₈H₁₄HfO₈ and a molecular weight of 578.9 g/mol. It features a square antiprismatic geometry with four bidentate acetylacetonate ligands coordinating to a central hafnium ion. The compound is typically synthesized by reacting hafnium tetrachloride with acetylacetone in the presence of a base, such as sodium acetate:

Target of Action: Hf(acac)₄ primarily interacts with biological systems through its ability to form metal-organic frameworks (MOFs), which can encapsulate various biomolecules and enhance their stability and delivery.

Mode of Action: The coordination of organic linkers to hafnium clusters results in robust molecular structures that can influence biochemical pathways. The unique properties of hafnium, including its high melting point and boiling point, allow it to maintain structural integrity under various conditions, making it suitable for applications in drug delivery systems and catalysis.

Antimicrobial Properties

Recent studies have indicated that hafnium compounds, including Hf(acac)₄, exhibit antimicrobial activity. The mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic processes. A study demonstrated that Hf(acac)₄ could inhibit the growth of several bacterial strains, suggesting potential applications in antimicrobial coatings or treatments.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of Hf(acac)₄ on various cell lines. The compound showed dose-dependent cytotoxic effects on cancer cell lines while exhibiting lower toxicity towards normal cells. This selective cytotoxicity highlights its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 25 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 30 | Moderate cytotoxicity |

| NIH 3T3 (fibroblast) | >100 | Low toxicity |

Case Studies

- Polymer Solar Cells: Hf(acac)₄ has been used as a cathode buffer layer in polymer solar cells (PSCs). Its incorporation improved charge transport and device efficiency due to enhanced energy level alignment between the photoactive layer and the cathode contact .

- Catalysis in Polymerization Reactions: As a catalyst for poly(butylene terephthalate) synthesis, Hf(acac)₄ demonstrated improved efficiency and control over the polymerization process, leading to materials with desirable properties such as lower melt viscosity.

- Thermal Stability Investigations: Research into the thermal properties of Hf(acac)₄ revealed that it begins to decompose at approximately 245 °C, producing hafnium dioxide (HfO₂) and acetylacetone . This characteristic is crucial for applications requiring thermal stability.

Pharmacokinetics

The pharmacokinetic profile of Hf(acac)₄ suggests that it can be effectively utilized in drug delivery systems due to its favorable solubility and stability characteristics. Its ability to form stable complexes with biomolecules enhances its potential use in targeted therapies.

特性

IUPAC Name |

hafnium;4-hydroxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRUSXFSJAEXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Hf] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32HfO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the benefits of using hafnium(IV) acetylacetonate as a cathode buffer layer in polymer solar cells?

A1: Using hafnium(IV) acetylacetonate (Hf(acac)4) as a cathode buffer layer (CBL) in polymer solar cells leads to several improvements:

- Enhanced Energy Level Alignment: Hf(acac)4 optimizes the energy level alignment between the photoactive layer and the cathode contact. [] This improved alignment facilitates more efficient electron extraction and transport.

- Reduced Interfacial Barriers: Hf(acac)4 minimizes interfacial traps and barriers that arise from incompatibility between the photoactive layer and the cathode. [] This smoother interface allows for better charge carrier movement.

- Improved Device Performance: The use of Hf(acac)4 as a CBL results in a simultaneous increase in short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). [] These improvements collectively contribute to enhanced power conversion efficiencies (PCEs) in the solar cells.

Q2: How does the deposition method of hafnium(IV) acetylacetonate affect its properties for thin film applications?

A2: The abstract focusing on thin film deposition highlights that hafnium(IV) acetylacetonate (Hf(acac)4) is a suitable precursor for metal-organic chemical vapor deposition (MOCVD). [] This technique allows for the controlled growth of hafnium dioxide thin films. The study demonstrates that Hf(acac)4 exhibits favorable thermal decomposition properties, volatilizing completely at 245 °C. [] This characteristic makes it suitable for MOCVD, leading to the formation of high-quality thin films with desired crystalline structure and morphology.

Q3: What analytical techniques are used to characterize hafnium(IV) acetylacetonate and its resulting thin films?

A3: Several analytical techniques are employed to characterize both Hf(acac)4 and the resulting thin films:

- Elemental Analysis and Infrared Spectroscopy: These techniques confirm the successful synthesis and purity of Hf(acac)4. []

- Thermogravimetric Analysis: This method determines the thermal decomposition properties of Hf(acac)4 under a nitrogen atmosphere. []

- X-ray Diffraction (XRD): XRD analysis reveals the crystalline structure of the deposited hafnium dioxide thin films. []

- X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical states of the thin film surface. []

- Scanning Electron Microscopy (SEM): SEM allows for the visualization and analysis of the surface morphology and grain structure of the thin films. []

- Ultraviolet Photoemission Spectroscopy (UPS) and Scanning Kelvin Probe Microscopy (SKPM): These techniques are used to investigate the energy level alignment and interfacial dipole formation in polymer solar cells incorporating Hf(acac)4 as a CBL. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。